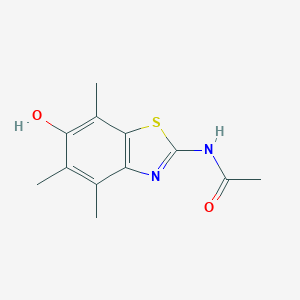

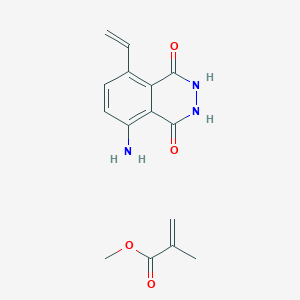

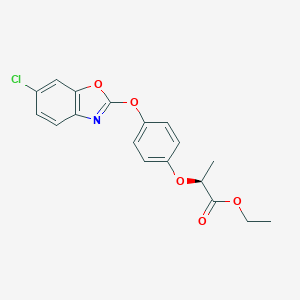

![molecular formula C20H35NO5 B038729 (2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester CAS No. 125016-14-0](/img/structure/B38729.png)

(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that include carbamic acid esters and cyclohexyl derivatives, known for their varied applications in medicinal chemistry and material science. The structural complexity of this molecule, with its multiple functional groups, including the carbamic acid ester, cyclohexyl, and tetrahydrofuran units, suggests a multifaceted synthesis approach and diverse chemical reactivity.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, starting from simple precursors. For example, the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield, showcasing a typical approach to carbamate formation (Kant, Singh, & Agarwal, 2015). This method points towards potential pathways for synthesizing the carbamic acid tert-butyl ester portion of the target compound.

Molecular Structure Analysis

The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. For instance, the study on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed a non-planar conformation with significant intermolecular hydrogen bonding and π-π stacking interactions, suggesting how the target compound might crystallize and the importance of non-covalent interactions in its solid-state structure (Kant et al., 2015).

Chemical Reactions and Properties

Chemical reactivity in molecules containing furan rings and carbamate groups can include cycloadditions, nucleophilic substitutions, and ring-opening reactions. The cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to yield 4-Hydroxymethyl-2-cyclohexen-1-one demonstrates the types of reactions such molecules can undergo, providing a framework for understanding the reactivity of the furan and carbamate components of the target molecule (Kozmin, He, & Rawal, 2003).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Diels-Alder Reactions : The compound has been utilized in the study of Diels-Alder reactions, showcasing its role in synthesizing complex molecular structures. Diels-Alder reactions are crucial for constructing cyclic compounds, indicating the compound's utility in developing pharmaceuticals and organic materials (Padwa, Brodney, & Lynch, 2003).

- Intramolecular α-Amidoalkylation : Research on L-DOPA derivatives has led to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, highlighting the compound's importance in creating bioactive molecules with potential therapeutic applications (Garcia, Arrasate, Lete, & Sotomayor, 2006).

- Tetracycline Analog Synthesis : Efforts to synthesize tetracycline ring A analogs have involved derivatives of this compound, contributing to the development of new antibiotics and chemotherapeutic agents (Moskalyk, Mak, Chatten, & Locock, 1981).

Pest Control Research

- Juvenogens for Insect Pest Control : The compound's derivatives have been examined for their potential in biochemically activated hormonogenic compounds (juvenogens) for insect pest control, offering environmentally friendly pest management solutions (Wimmer et al., 2007).

Material Science and Polymer Chemistry

- Hydrophilic Aliphatic Polyesters : New cyclic esters related to this compound have been synthesized for homo- and copolymerization, leading to hydrophilic aliphatic polyesters with various applications in biomedical engineering and drug delivery systems (Trollsås et al., 2000).

Organic Synthesis and Stereochemistry

- Enantioselective Synthesis : The compound has been involved in the enantioselective synthesis of dihydropyrimidones, which are important for their biological activity and potential pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO5/c1-19(2,3)26-18(23)21-15(11-13-9-7-6-8-10-13)16-12-14(17(22)25-16)20(4,5)24/h13-16,24H,6-12H2,1-5H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTNQSPOVPJIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CC(C(=O)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560855 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125016-14-0 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)